Biotin-PEG11-Mal
Description
Structure
2D Structure
Properties
CAS No. |
1334172-60-9 |
|---|---|
Molecular Formula |
C23H37N5O7S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33) |
InChI Key |
GOXNMAJPVSWBDC-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1334172-60-9 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG11-Mal |
Origin of Product |
United States |
Synthetic Methodologies and Analytical Characterization for Research Applications
Diverse Synthetic Pathways for Biotin-PEG11-Mal and Related Analogues
This compound is a heterobifunctional crosslinker featuring a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. broadpharm.commedkoo.com The synthesis of this and related analogues involves the strategic combination of these three components. The PEG spacer, in this case, consists of eleven ethylene (B1197577) glycol units, which enhances the water solubility and reduces steric hindrance of the final conjugate. broadpharm.commedkoo.com
The maleimide group is specifically reactive towards sulfhydryl groups (thiols) found in cysteine residues of proteins, forming a stable thioether bond. broadpharm.commedkoo.com This reaction is most efficient at a pH range of 6.5-7.5. broadpharm.commedkoo.com
Synthetic strategies for biotin-PEG-maleimide compounds often involve the reaction of a maleimide-functionalized PEG with a biotin derivative or vice versa. For example, a common approach is the reaction of a maleimide-PEG-succinimidyl ester with a biotin-amine. sci-hub.se Alternatively, a biotinylated PEG can be reacted with a maleimide-containing molecule. The synthesis typically involves standard peptide coupling chemistries, such as the use of activating agents to form an amide bond between the PEG linker and the biotin moiety. biosynth.com
The synthesis of related analogues can involve varying the length of the PEG chain to modulate the spacer arm and solubility. For instance, Biotin-PEG2-Mal and other variants with different numbers of PEG units are also synthesized for specific applications. thermofisher.com The choice of the synthetic route depends on the desired final structure and the available starting materials. nih.gov
Spectroscopic and Chromatographic Techniques for Conjugation Efficiency Assessment
Assessing the efficiency of the conjugation reaction between this compound and a target biomolecule is crucial. A variety of spectroscopic and chromatographic techniques are employed for this purpose. acs.org
Spectroscopic Methods:
UV-Visible Spectroscopy: This technique can be used to estimate the degree of biotinylation if the biotinylating reagent contains a chromophore. seracare.com For this compound itself, which lacks a strong chromophore, this method is less direct. However, it is instrumental in determining the concentration of the protein before and after conjugation by measuring the absorbance at 280 nm. mesoscale.com
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for characterizing bioconjugates. acs.orgnih.gov They provide precise information on the molecular weight of the conjugate, allowing for the determination of the number of biotin-PEG-maleimide molecules attached to the biomolecule. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the this compound reagent and to study the conformation of the resulting bioconjugates. bioglyco.comharvard.edu
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a reaction mixture. nih.gov Different HPLC modes can be used:
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to separate the bioconjugate from the unreacted biomolecule and excess labeling reagent. cellmosaic.com
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be used to assess the purity of the conjugate. cellmosaic.com
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for analyzing protein conjugates based on their surface hydrophobicity, which can change upon conjugation. cellmosaic.com
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A shift in the band of the protein after conjugation indicates a successful reaction. researchgate.netaatbio.com
The combination of these techniques provides a comprehensive assessment of conjugation efficiency, purity, and the degree of labeling. acs.org
Quantitative Methodologies for Determining Biotin Incorporation in Conjugates
Quantifying the number of biotin molecules incorporated per biomolecule, often referred to as the degree of substitution (DOS) or biotin-to-protein ratio, is a critical parameter. aatbio.com
One of the most common methods is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . aatbio.comthermofisher.comsigmaaldrich.comthermofisher.com This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. citeqbiologics.comthermofisher.com The HABA-avidin complex has a characteristic absorbance at 500 nm. thermofisher.comthermofisher.com When a biotinylated sample is added, the biotin, having a much higher affinity for avidin (B1170675), displaces the HABA dye. citeqbiologics.comthermofisher.com This causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin present in the sample. citeqbiologics.comthermofisher.comthermofisher.com The concentration of biotin can then be calculated and used to determine the biotin-to-protein molar ratio. thermofisher.com
Table 1: HABA Assay Principle
| Step | Description |
|---|---|
| 1. Initial State | HABA dye is bound to avidin, producing a colored complex with a maximum absorbance at 500 nm. |
| 2. Addition of Biotinylated Sample | Biotin from the conjugate displaces the HABA dye from the avidin binding sites due to its higher affinity. |
| 3. Measurement | The decrease in absorbance at 500 nm is measured. |
| 4. Quantification | The change in absorbance is directly proportional to the amount of biotin in the sample. |
Other methods for quantifying biotin incorporation include:
Fluorescence-based assays: Some kits utilize a fluorescently labeled avidin or a quencher displacement mechanism for more sensitive detection. mesoscale.com
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA-based format can be used to quantify biotinylated proteins by immobilizing them on a plate and detecting them with a streptavidin-enzyme conjugate. creative-proteomics.comaatbio.com
Mass Spectrometry: As mentioned earlier, MS can provide a direct measurement of the mass of the conjugate, from which the number of incorporated biotin labels can be precisely determined. acs.org
Strategies for Controlling Stoichiometry in Maleimide-Mediated Bioconjugation
Controlling the stoichiometry of the conjugation reaction is essential to produce homogeneous bioconjugates with a defined number of attached molecules. Several strategies can be employed to control the thiol-maleimide reaction:
Control of Reaction pH: The reaction between maleimide and thiol is pH-dependent. researchgate.net While the reaction proceeds efficiently at pH 6.5-7.5, lowering the pH can slow down the reaction rate by reducing the concentration of the more reactive thiolate anion. researchgate.netnih.gov
Molar Ratio of Reactants: Adjusting the molar ratio of the this compound reagent to the thiol-containing biomolecule is a primary method for controlling the degree of labeling. mesoscale.comacs.org Using a limited excess of the maleimide reagent can help to avoid over-labeling.
Reaction Time and Temperature: The extent of the reaction can be controlled by carefully managing the reaction time and temperature. acs.org Shorter reaction times or lower temperatures will generally result in a lower degree of conjugation.
Use of Reversible or Next-Generation Maleimides: Research has focused on developing "next-generation maleimides" that can re-bridge disulfide bonds, offering more control over the conjugation site and stoichiometry. rsc.org Other strategies involve designing maleimides that undergo hydrolysis after conjugation to form a more stable, open-ring structure, which can prevent retro-Michael reactions and improve conjugate stability. nih.govnih.gov
Kinetic Traps: The use of additives that can reversibly interact with the maleimide group, such as β-cyclodextrin, can slow down the reaction kinetics, leading to more homogeneous hydrogel formation in polymerization reactions, a principle that can be adapted for bioconjugation. pnas.org Similarly, certain amino biomolecules have been shown to regulate the reaction kinetics. mdpi.com
Table 2: Factors Influencing Thiol-Maleimide Reaction Stoichiometry
| Factor | Effect on Reaction | Control Strategy |
|---|---|---|
| pH | Reaction rate is faster at higher pH (within the optimal range). | Lowering the pH towards 6.5 can slow the reaction. nih.gov |
| Molar Ratio | Higher excess of maleimide reagent leads to higher labeling. | Use a defined, often limited, molar excess of the maleimide reagent. mesoscale.com |
| Temperature | Higher temperatures increase the reaction rate. | Perform the reaction at a controlled, and potentially lower, temperature. acs.org |
| Reaction Time | Longer reaction times lead to higher conjugation levels. | Quench the reaction after a specific time to achieve the desired stoichiometry. |
| Additives | Certain molecules can reversibly bind to maleimide, slowing the reaction. | Introduce kinetic traps like β-cyclodextrin to modulate the reaction rate. pnas.org |
By carefully controlling these parameters, researchers can achieve a desired and reproducible degree of biotinylation, which is crucial for the successful application of this compound in various research and diagnostic assays.
Mechanistic Investigations of Biotin Peg11 Mal in Molecular Interactions
Detailed Analysis of Maleimide-Thiol Reaction Kinetics and Specificity
The conjugation of Biotin-PEG11-Mal to biomolecules primarily relies on the reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide. This reaction is a Michael-type addition that forms a stable thioether bond. nih.govthermofisher.com
Reaction Kinetics and pH Dependence:
The maleimide-thiol reaction is highly efficient and proceeds rapidly under mild conditions, usually in aqueous buffers at room temperature. uu.nl The reaction rate is significantly influenced by pH. The optimal pH range for the specific reaction with sulfhydryl groups is between 6.5 and 7.5. thermofisher.combpsbioscience.combpsbioscience.com Within this range, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine. thermofisher.com At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group itself becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleic acid amide derivative. thermofisher.comuu.nl Conversely, at acidic pH (around 5), the N-terminal amino group of a cysteine can be protonated, which prevents side reactions like thiazine (B8601807) formation. bachem.com
Specificity and Potential Side Reactions:
While highly specific for thiols at physiological pH, the maleimide-thiol conjugation is not without potential side reactions. uu.nl One such side reaction is the formation of a thiazine structure when the maleimide conjugates with an N-terminal cysteine. bachem.comnih.govpharmiweb.com This rearrangement is more likely to occur at or above physiological pH. bachem.comnih.gov The stability of the resulting thiosuccinimide linkage can also be a concern, as it can undergo a retro-Michael reaction, leading to the potential for exchange reactions with other thiols. nih.govnih.gov Despite these potential issues, the maleimide-thiol reaction remains a widely used method due to its high reactivity and the formation of a relatively stable thioether bond under most conditions. uu.nl
A study on the conjugation of a cRGDfK peptide to maleimide-functionalized nanoparticles found that a 2:1 molar ratio of maleimide to thiol resulted in an 84% conjugation efficiency after 30 minutes at pH 7.0. uu.nl For a larger nanobody, a 5:1 ratio achieved a 58% efficiency after 2 hours at pH 7.4. uu.nl This highlights that factors such as the size and accessibility of the thiol group on the target molecule can influence the reaction efficiency. uu.nl
Examination of PEG Linker Length (PEG11) Influence on Biotin-Ligand Binding Dynamics
The polyethylene (B3416737) glycol (PEG) linker in this compound plays a crucial role in the binding dynamics between the biotin (B1667282) moiety and its target ligands, such as avidin (B1170675) and streptavidin. The length of this linker has a significant impact on binding affinity and kinetics.
Studies have shown that increasing the length of the PEG spacer can influence the equilibrium dissociation constant (Kd) of the biotin-avidin interaction. For instance, as the molecular weight of PEG increases, the Kd value also increases, indicating a decrease in binding affinity compared to the extremely tight interaction of free biotin and avidin. nih.govacs.org While free biotin binds to avidin with a Kd in the order of 10⁻¹⁵ M, PEGylated biotins can have Kd values around 10⁻⁸ M. nih.govacs.org
The length of the PEG spacer also affects the stoichiometry of the complex formed between PEGylated biotin and avidin. With shorter PEG chains (e.g., PEG with molecular weights of 588 and 3400 g/mol ), the stoichiometry is typically 4:1 (biotin:avidin). However, with a much longer PEG chain (5000 g/mol ), the stoichiometry can be reduced to 1:1, suggesting that the bulky PEG chain can block other binding sites on the avidin tetramer. nih.govacs.org
Research comparing different PEG linker lengths has demonstrated that a longer spacer can enhance the accessibility of the biotin moiety. mdpi.com For example, a PEG8 linker was more efficient in capturing avidin-coated microspheres than a shorter PEG2 linker. mdpi.com Similarly, a study using maleimide-PEG11-biotin on a lipid bilayer showed that at low surface concentrations, the longer PEG11 linker resulted in a significantly faster association rate for avidin binding compared to a shorter linker. researchgate.netnih.gov This suggests that the longer, more flexible PEG11 chain allows the biotin to extend further from the surface, making it more available for binding. mdpi.comnih.gov
Molecular Recognition Mechanisms of Biotin with Avidin and Streptavidin
The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions, with dissociation constants (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. encyclopedia.pubthermofisher.com This high affinity is the basis for the widespread use of the biotin-avidin/streptavidin system in various biotechnological applications. encyclopedia.pub
Both avidin and streptavidin are tetrameric proteins, meaning they each have four binding sites for biotin. encyclopedia.pubthermofisher.com Although they have a low primary structure similarity (~30%), their tertiary and quaternary structures are well conserved. encyclopedia.pub Each monomer forms a β-barrel structure, at one end of which is the biotin-binding site. encyclopedia.pub This binding pocket is composed of several aromatic amino acid residues, and a tryptophan residue from an adjacent monomer plays a crucial role by acting as a hydrophobic "lid" that closes over the bound biotin molecule. encyclopedia.pub
The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the ureido group of biotin and residues in the binding site. encyclopedia.pub In streptavidin, key residues within 5 Å of the biotin molecule that form hydrogen bonds include Ser-45, Thr-90, and Asp-128. researchgate.net Tyrosine residues are also involved in the binding sites of both avidin and streptavidin. nih.gov In avidin, Tyr-33 is directly involved in the binding site, while in streptavidin, Tyr-43 and Tyr-54 appear to contribute to biotin binding. nih.gov The exquisite fit of the biotin molecule into the binding cleft is such that only the biotin moiety is accommodated, leaving any attached linker, like the PEG11-Mal chain, exposed. nih.gov
Impact of Linker Architecture on Steric Hindrance and Bioavailability in Aqueous Environments
The architecture of the linker in a bioconjugate, such as the PEG11 chain in this compound, significantly influences its behavior in aqueous environments, particularly regarding steric hindrance and the bioavailability of the biotin moiety.
The hydrophilic nature of the PEG linker increases the water solubility of the entire conjugate, which is beneficial for reactions in aqueous buffers. bpsbioscience.combpsbioscience.commedkoo.combroadpharm.com This property helps to prevent the aggregation of biotinylated proteins when stored in solution. thermofisher.comfishersci.at
The length and flexibility of the PEG linker are critical for overcoming steric hindrance. thermofisher.com A longer spacer arm can position the biotin molecule away from the surface of the conjugated biomolecule, making it more accessible for binding to avidin or streptavidin. mdpi.comthermofisher.com This increased accessibility can lead to enhanced detection sensitivity in assays. thermofisher.com Research has shown that longer PEG linkers can improve the binding of avidin. mdpi.com For instance, a PEG8 spacer was more effective than a PEG2 spacer, and a PEG11 linker demonstrated a faster on-rate for avidin binding at low surface concentrations. mdpi.comresearchgate.netnih.gov
However, the architecture of the linker can also introduce steric shielding. The design of the linker, including the number of PEG arms and the number of ethylene (B1197577) oxide units, can be manipulated to shield certain parts of a conjugate from enzymatic activity. nih.govacs.org While not the primary purpose of a simple linker like in this compound, this principle highlights the importance of linker design in controlling molecular interactions. In the context of this compound, the PEG chain can be considered a "stealth" feature, creating a hydration shell that reduces non-specific protein adsorption. chempep.com
The conformation of the PEG linker can also be influenced by its environment. For example, the self-assembly of PEGylated peptides can be dependent on the PEG chain length. acs.org At higher surface concentrations of this compound, molecular crowding can occur, which can paradoxically increase the availability of the biotin by forcing the linkers into a more extended conformation. researchgate.netnih.gov
Applications in Advanced Bioconjugation Strategies for Molecular Engineering
Site-Specific Modification of Proteins and Peptides via Thiol Reactivity
Biotin-PEG11-Mal is a biotinylation reagent that features a maleimide (B117702) group at one end of a polyethylene (B3416737) glycol (PEG) spacer. biochempeg.comthermofisher.com The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine. broadpharm.comwestbioscience.com This reactivity allows for the site-specific attachment of biotin (B1667282) to proteins and peptides at cysteine residues. The reaction between the maleimide and a thiol group occurs optimally at a pH range of 6.5-7.5, resulting in the formation of a stable thioether bond. broadpharm.comwestbioscience.combpsbioscience.com
The inclusion of an 11-unit PEG spacer in the this compound molecule offers several advantages. thermofisher.com This hydrophilic spacer increases the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation. bpsbioscience.comfishersci.at Furthermore, the extended spacer arm minimizes steric hindrance, facilitating the binding of the biotin moiety to avidin (B1170675) or streptavidin proteins. broadpharm.combpsbioscience.comfishersci.at This strong and highly specific interaction between biotin and avidin/streptavidin is fundamental to many detection and purification applications in biotechnology. creative-biolabs.comthermofisher.com
The site-specific nature of the maleimide-thiol reaction is a significant advantage over other biotinylation methods that target more abundant functional groups, such as primary amines. By targeting less frequent cysteine residues, a more controlled and uniform labeling of the protein can be achieved. thermofisher.com This is particularly important in applications where the preservation of the protein's biological activity is critical. In cases where a protein lacks a free cysteine, sulfhydryl groups can be introduced through the reduction of existing disulfide bonds or by using other modification reagents. thermofisher.com
Table 1: Key Features of this compound in Protein Modification
| Feature | Description | Reference |
|---|---|---|
| Reactive Group | Maleimide | broadpharm.comwestbioscience.combpsbioscience.com |
| Target Group | Sulfhydryl (Thiol) groups on cysteine residues | broadpharm.comwestbioscience.com |
| Reaction pH | 6.5-7.5 | broadpharm.comwestbioscience.combpsbioscience.com |
| Bond Formed | Stable thioether bond | biochempeg.comthermofisher.com |
| Spacer Arm | 11-unit Polyethylene Glycol (PEG) | thermofisher.com |
| Key Advantages | Increased water solubility, reduced steric hindrance, site-specific labeling | broadpharm.combpsbioscience.comfishersci.at |
Functionalization and Labeling of Nucleic Acids and Oligonucleotides
The application of this compound extends to the functionalization and labeling of nucleic acids and oligonucleotides. While less common than protein modification, the specific reaction between the maleimide group and a thiol allows for the biotinylation of thiol-modified nucleic acids. thermofisher.com This enables the subsequent detection, purification, or immobilization of the labeled DNA or RNA sequences.
In a notable application, biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of both nucleic acids and proteins. nih.gov In this system, biomolecules, including nucleic acids, are first biotinylated and then captured on a microarray surface. The subsequent addition of streptavidin and biotin-PEG-linked gold nanoparticles allows for sensitive detection. nih.gov This highlights the utility of biotinylation in creating versatile and powerful bioanalytical tools.
The ability to attach biotin to nucleic acids is also valuable in studying protein-nucleic acid interactions. By immobilizing a biotinylated nucleic acid onto a streptavidin-coated surface, researchers can investigate the binding of specific proteins to the nucleic acid sequence. biorxiv.org
Conjugation to Carbohydrates and Lipids for Functionalization
The principles of thiol-maleimide chemistry allow for the conjugation of this compound to carbohydrates and lipids that have been functionalized with a thiol group. While direct reactions with native carbohydrates and lipids are not typical for maleimides, the introduction of a thiol handle opens up possibilities for biotinylation.
For instance, research has demonstrated the use of maleimide-PEG-biotin linkers to functionalize lipid bilayers. researchgate.netnih.gov In these studies, lipids containing a pyridyldithiol (PDP) group were reduced to expose a thiol, which then reacted with maleimide-PEG-biotin. researchgate.net This approach allows for the controlled attachment of biotin to the lipid surface, which can then be used to bind avidin or streptavidin. nih.gov The length of the PEG spacer was found to influence the binding kinetics, with the longer PEG11 spacer demonstrating a faster association rate with avidin at low concentrations. nih.gov
Similarly, carbohydrates can be chemically modified to introduce thiol groups, making them amenable to conjugation with this compound. This functionalization enables the study of carbohydrate-protein interactions and the development of targeted delivery systems.
Development of Multifunctional Bioconjugates for Complex Systems
This compound serves as a valuable building block in the construction of multifunctional bioconjugates for studying and manipulating complex biological systems. Its bifunctional nature, with a specific reactive group (maleimide) and a high-affinity binding tag (biotin), allows for the assembly of intricate molecular architectures. biochempeg.com
One area where this is particularly relevant is in the development of PROTACs (Proteolysis Targeting Chimeras). This compound can be used as a linker in the synthesis of these molecules, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com
Furthermore, the combination of biotinylation with other conjugation chemistries, such as click chemistry, expands the possibilities for creating multifunctional probes. biotium.com For example, a biomolecule could be modified with both a biotin tag (via this compound) and an azide (B81097) or alkyne group for subsequent reaction with a complementary click chemistry partner. This allows for the orthogonal labeling and manipulation of different components within a complex system.
The development of universal biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of different classes of biomolecules, such as proteins and nucleic acids, is another example of the power of this approach in creating sophisticated analytical tools. nih.gov
Deployment of Biotin Peg11 Mal in Targeted Molecular Tools and Probes
Surface Functionalization of Research Materials
The ability to modify surfaces with specific biomolecules is fundamental to creating functional materials for research and diagnostics. Biotin-PEG11-Mal provides a robust method for attaching biotin (B1667282) to various substrates, which can then be used to immobilize streptavidin-conjugated molecules of interest.
Polymeric Nanoparticles for Controlled Surface Modification
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used as platforms for various biomedical applications. mdpi.com Surface functionalization is a key strategy to enhance their performance. mdpi.com this compound enables the covalent attachment of biotin to these nanoparticles, creating a versatile platform for targeted applications.
The process typically involves a two-step approach. First, the surface of the polymeric nanoparticle is modified to introduce free sulfhydryl groups. Second, the maleimide (B117702) end of this compound is reacted with these surface thiols, resulting in a nanoparticle decorated with accessible biotin molecules. westbioscience.comfrontiersin.org These biotinylated nanoparticles can then bind to streptavidin- or avidin-conjugated entities, such as targeting ligands or imaging agents. mdpi.com This method leverages the specificity of the maleimide-thiol reaction to achieve controlled, covalent surface modification. frontiersin.org
Gold Nanoparticles in Bio-Interface Engineering
Gold nanoparticles (AuNPs) are extensively used in bio-interface engineering due to their unique optical and electronic properties. Modifying their surface with biomolecules is crucial for their application in diagnostics and sensing. While direct attachment of thiol-containing linkers to gold surfaces is common, this compound offers a strategy for conjugating thiol-containing biomolecules to a pre-functionalized surface or for creating complex probes. wilhelm-lab.com
In one established research approach for creating universal detection probes, various biotin-PEG linkers with thiol anchors were synthesized and adsorbed onto the surface of gold nanoparticles. nih.gov These Biotin-PEG-AuNP probes serve as universal constructs for detecting both nucleic acids and proteins in microarray assays. nih.gov The biotin acts as a versatile anchor, allowing the AuNP probe to bind to streptavidin-coated surfaces or interact with streptavidin-linked reporter systems, demonstrating the power of biotinylation in creating multifunctional bio-interface materials. nih.gov
| Probe Component | Description | Reference |
|---|---|---|
| Gold Nanoparticle (AuNP) | Core particle providing the signal enhancement for detection. | nih.gov |
| PEG-Biotin Linker | A linker with a thiol group to anchor to the AuNP, a PEG spacer for solubility, and a terminal biotin for binding. Variations include monothiol, cyclic disulfide, and trithiol anchors for increased stability. | nih.gov |
| Streptavidin | Protein used either on the sensor surface or conjugated to a reporter molecule, which binds with high affinity to the biotin on the AuNP probe. | thermofisher.com |
Virus-Like Particles (VLPs) and Viral Nanotubes for Probe Display
Virus-Like Particles (VLPs) and viral nanotubes, such as those derived from the Tobacco Mosaic Virus (TMV), are robust scaffolds for the high-density presentation of functional molecules. researchgate.net this compound has been instrumental in functionalizing these biological nanostructures.
In a notable study, a TMV mutant with an exposed cysteine residue on each coat protein subunit (TMVCys) was used. researchgate.net The maleimide group of this compound was selectively coupled to the sulfhydryl groups of these cysteine residues. researchgate.net This reaction achieved a coupling efficiency of approximately 50%, effectively decorating the viral nanotube surface with biotin molecules. researchgate.net These biotinylated TMV scaffolds can then be used to immobilize streptavidin-conjugated enzymes or other probes, creating highly organized and functional bio-assemblies. researchgate.netresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Viral Scaffold | Tobacco Mosaic Virus mutant with exposed Cysteine (TMVCys) | researchgate.net |
| Functionalization Reagent | This compound | researchgate.net |
| Reactive Groups | Maleimide on the linker reacts with sulfhydryl on Cysteine | researchgate.net |
| Coupling Efficiency | Approximately 50% | researchgate.net |
Design and Engineering of Biosensing Platforms
The unique properties of this compound make it a key component in the design of sensitive and stable biosensing platforms. It serves as a molecular bridge, connecting biological recognition elements to signal-producing components.
Integration into Amperometric and Optical Biosensor Constructs
This compound facilitates the construction of both amperometric and optical biosensors. In these systems, the linker is used to attach a biotin tag to a recognition molecule (e.g., an antibody or enzyme containing a free cysteine). This biotinylated molecule can then be immobilized on a streptavidin-coated sensor surface or linked to a streptavidin-conjugated reporter.
For amperometric biosensors, this strategy has been used to create electrochemical platforms for detecting biomarkers like glucose. springernature.com By immobilizing enzymes via a biotin-streptavidin linkage facilitated by a PEG linker, sensor performance can be significantly enhanced. springernature.com
For optical biosensors, research has shown the utility of Biotin-PEG-AuNP probes in microarray-based detection. nih.gov These probes enabled the sensitive detection of both nucleic acid (microRNA) and protein (prostate-specific antigen) targets from a single sample. nih.gov This dual-target capability highlights the versatility of using biotin-based probes in advanced diagnostic platforms. nih.gov
| Target Type | Biomarker Example | Detection Limit | Reference |
|---|---|---|---|
| Nucleic Acid | microRNA (miRNA) | 50 fM | nih.gov |
| Protein | Prostate-Specific Antigen (PSA) | 1 pg/µL | nih.gov |
Enhancement of Enzyme Activity and Stability in Biosensor Applications
Immobilizing enzymes is crucial for creating reusable and stable biosensors. The method of immobilization can significantly impact the enzyme's activity and longevity. Using this compound to create a linkage for immobilization has shown remarkable benefits.
A key study utilized the biotinylated TMV particles described earlier as scaffolds for sensor enzymes. researchgate.netthno.org Glucose oxidase (GOx) and horseradish peroxidase (HRP) were conjugated to streptavidin and then attached to the biotin-functionalized TMV nanotubes. researchgate.netthno.org The resulting GOx/HRP-TMV biosensor demonstrated an enzymatic activity up to 45 times greater than that of the free, un-immobilized enzymes. researchgate.netthno.org This significant enhancement is attributed to the high-density, organized presentation of the enzymes on the nanotube scaffold, a structure made possible by the specific and stable linkage provided by this compound and the subsequent high-affinity biotin-streptavidin bond. thno.org This approach not only boosts activity but also contributes to the stability and reusability of the biosensor. researchgate.netthno.org
Computational and Experimental Design Principles for Sensor Surfaces
The effective design of sensor surfaces utilizing this compound hinges on a blend of computational and experimental strategies to optimize ligand immobilization and analyte detection. These principles are crucial for developing sensitive and reproducible biosensors for various applications, including diagnostics and biomolecular interaction analysis. escholarship.orgresearchgate.net
Experimental Design: Experimental approaches focus on the controlled immobilization of this compound onto sensor substrates to create a functional surface for capturing target molecules. A key consideration is the surface density of the immobilized biotin. Studies have shown that varying the concentration of the biotinylated ligand during immobilization directly impacts the resulting surface density. mdpi.com This, in turn, influences the binding capacity and the signal response of the sensor. For instance, in the development of giant magnetoresistive (GMR) biosensors, the time-dependent loading of streptavidin-coated magnetic nanoparticles onto a surface functionalized with Biotin-PEG11 has been a key experimental parameter. escholarship.org
A critical aspect of experimental design is the calibration of the sensor surface. This involves immobilizing a range of ligand concentrations to determine the relationship between the immobilization level and the analyte binding signal. mdpi.com This calibration helps identify the optimal ligand density that provides a linear response range and avoids issues like steric hindrance at excessively high concentrations. mdpi.com Characterization of these surfaces is often performed using techniques like reflectometric interference spectroscopy (RIfS), which can monitor both the immobilization process and the subsequent binding of analytes in a label-free, time-resolved manner. researchgate.net Other characterization methods include atomic force microscopy (AFM) and ellipsometry to analyze the morphology and thickness of the self-assembled PEG monolayers. researchgate.net
The choice of the polyethylene (B3416737) glycol (PEG) spacer length, in this case, the 11-unit PEG chain, is a deliberate design choice. The hydrophilic PEG spacer increases the solubility of the conjugated molecule in aqueous environments and provides a flexible arm that extends the biotin moiety away from the sensor surface. broadpharm.combpsbioscience.comfishersci.com This extension minimizes steric hindrance, facilitating the high-affinity binding of larger molecules like streptavidin or avidin (B1170675). broadpharm.combpsbioscience.comfishersci.com Research comparing different PEG linker lengths has demonstrated that longer linkers, such as PEG11, can yield higher signals in certain assay formats, like lateral flow assays. biorxiv.org
Below is a table summarizing key experimental parameters for designing sensor surfaces with this compound.
| Parameter | Objective | Method of Control/Analysis | Rationale |
| Ligand Concentration | Achieve optimal surface density | Varying the concentration of this compound solution during immobilization. mdpi.com | Influences analyte binding capacity and helps determine the linear range of the sensor response. mdpi.com |
| Immobilization Time | Ensure sufficient surface coverage | Monitoring the immobilization process in real-time (e.g., using RIfS or GMR sensors). escholarship.orgresearchgate.net | Allows for reproducible surface preparation. |
| Nonspecific Binding | Minimize background signal | Blocking with inert proteins (e.g., BSA) or using well-passivated PEG layers. researchgate.netnih.gov | Increases the signal-to-noise ratio and assay sensitivity. researchgate.net |
| Surface Characterization | Verify surface morphology and ligand density | Atomic Force Microscopy (AFM), Ellipsometry, RIfS. researchgate.net | Confirms the quality and consistency of the functionalized sensor surface. researchgate.net |
Computational Design: While detailed computational studies specifically for this compound are not extensively published, general computational principles for self-assembled monolayers (SAMs) are applicable. Molecular dynamics simulations can be employed to predict the conformational behavior of the PEG chains on the surface. These simulations can provide insights into the orientation, extension, and flexibility of the this compound molecules, helping to understand how the biotin headgroup is presented to the solution for binding. This is crucial as the accessibility of the biotin determines the efficiency of streptavidin capture. Computational models can also help in understanding the packing density of the linkers on the surface and predict how crowding might affect binding kinetics, complementing experimental findings on steric hindrance.
Application in Proteolysis Targeting Chimeras (PROTACs) Research
This compound has emerged as a valuable chemical tool in the field of targeted protein degradation, specifically in the synthesis and investigation of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comsmallmolecules.comcymitquimica.com
This compound as a Key Linker in PROTAC Synthesis
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. medchemexpress.comnih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. nih.gov The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.
This compound serves as a versatile, PEG-based PROTAC linker used in the synthesis of research-grade PROTACs. medchemexpress.comsmallmolecules.comchemsrc.com Its structure incorporates three key features:
A Biotin Group: This acts as a versatile handle for purification, detection, or immobilization through its high-affinity interaction with streptavidin. biochempeg.combiochempeg.com In a research context, this allows for the easy isolation of the synthesized PROTAC or its attachment to surfaces or beads for analytical purposes. nih.gov
An 11-Unit Polyethylene Glycol (PEG) Spacer: The PEG chain imparts hydrophilicity, improving the solubility of the final PROTAC molecule in aqueous buffers. broadpharm.combpsbioscience.com Its length and flexibility are crucial for spanning the distance between the POI and the E3 ligase, enabling the formation of a productive ternary complex.
A Maleimide Group: This functional group reacts specifically and efficiently with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins or peptides, to form a stable thioether bond. broadpharm.combpsbioscience.combiochempeg.com This reactivity allows for the covalent conjugation of this compound to a POI ligand or an E3 ligase ligand that has been engineered to contain a cysteine residue. biorxiv.org The reaction is most efficient at a pH range of 6.5-7.5. broadpharm.combpsbioscience.com
The synthesis strategy often involves reacting the maleimide end of this compound with a cysteine-containing ligand for either the POI or the E3 ligase, followed by subsequent chemical steps to attach the second ligand.
| Functional Group | Role in PROTAC Synthesis | Chemical Reactivity |
| Biotin | Affinity tag for purification/detection | Forms a high-affinity, non-covalent bond with streptavidin/avidin. biochempeg.comnih.gov |
| PEG11 Spacer | Provides solubility and optimal spacing | Hydrophilic and flexible, influences ternary complex geometry. broadpharm.combpsbioscience.com |
| Maleimide | Covalent conjugation point | Reacts with sulfhydryl groups (cysteines) to form stable thioether bonds. broadpharm.combiochempeg.com |
Investigation of PROTAC Mechanisms for Targeted Protein Degradation in Research Models
The use of this compound facilitates the investigation of PROTAC mechanisms in various research models. By directly degrading target proteins rather than simply inhibiting them, PROTACs offer a powerful chemical biology tool to "knock down" a protein and study the resulting functional consequences. medchemexpress.com This strategy is emerging as a novel therapeutic approach for diseases like cancer, which are often driven by the aberrant expression of specific proteins. medchemexpress.comucr.edu
The biotin tag on the PROTAC linker is particularly useful for in vitro mechanistic studies. For example, a biotinylated PROTAC can be immobilized on streptavidin-coated magnetic beads or sensor surfaces. biorxiv.orgnih.gov This allows researchers to perform a variety of experiments, such as:
Pull-down assays: To confirm the formation of the ternary POI-PROTAC-E3 ligase complex. Cell lysates can be incubated with the immobilized PROTAC, and the captured proteins can be identified by Western blot or mass spectrometry.
Binding studies: To quantify the binding affinities and kinetics of the PROTAC to its respective target proteins using techniques like Surface Plasmon Resonance (SPR). nii.ac.jp
Degradation assays: To monitor the ubiquitination and subsequent degradation of the target protein in a controlled in vitro environment.
The ability to selectively eliminate a protein of interest provides a significant advantage over traditional inhibitors, which often require high concentrations to achieve sufficient target occupancy, potentially leading to off-target effects. medchemexpress.com By harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system, PROTACs can act catalytically, where a single molecule can induce the degradation of multiple target protein molecules. mdpi.com Research using PROTACs constructed with linkers like this compound helps to elucidate the complex biology of protein homeostasis and provides a pathway for developing new therapeutic strategies against "undruggable" targets. nih.gov
Affinity Purification and Immobilization Methodologies
The dual functionality of this compound, combining a specific chemical reactivity with a high-affinity biological tag, makes it an excellent reagent for affinity purification and surface immobilization applications.
Utilization in Affinity Chromatography and Magnetic Bead-Based Separation
The strong and highly specific interaction between biotin and streptavidin (or avidin) is a cornerstone of many biochemical purification techniques. thermofisher.comsigmaaldrich.com this compound is used to introduce a biotin label onto a molecule of interest, such as a protein or peptide, by reacting its maleimide group with a sulfhydryl group on the target. biochempeg.comwestbioscience.com Once biotinylated, this molecule can be easily captured and purified from a complex mixture like a cell lysate. nih.gov
Affinity Chromatography: In this method, streptavidin is covalently attached to a solid support, such as agarose (B213101) beads, which are then packed into a column. When a solution containing the biotinylated molecule is passed through the column, the biotin tag binds tightly to the immobilized streptavidin, retaining the target molecule on the column while other components wash through. The purified molecule can then be eluted, although the strength of the biotin-streptavidin bond often requires harsh, denaturing conditions for elution. nih.govsigmaaldrich.com
Magnetic Bead-Based Separation: This is a rapid and convenient alternative to column chromatography. Streptavidin is coated onto paramagnetic particles (magnetic beads). nih.govsigmaaldrich.com These beads are mixed with the sample containing the biotinylated target. After a short incubation period to allow for binding, a magnet is used to attract the beads (with the attached target) to the side of the tube, allowing for the easy removal of the supernatant containing contaminants. nih.govsigmaaldrich.com This process of magnetic capture and washing can be repeated to achieve high purity. This technique is widely used for applications such as the immunoprecipitation of protein complexes and the purification of biotinylated peptides or proteins for further analysis. nih.govuni-goettingen.de For example, a peptide substrate for a specific kinase was biotinylated using a maleimide-PEG11-biotin reagent and then immobilized on streptavidin-coated magnetic beads for use in a kinase assay. nih.gov
Surface Immobilization for High-Throughput Screening and Array Technologies
The ability to immobilize biomolecules in a defined orientation on a solid surface is fundamental to the development of high-throughput screening (HTS) platforms and microarrays. This compound provides a robust method for achieving such oriented immobilization.
The process involves first functionalizing a surface (e.g., a glass slide, a microplate well, or a biosensor chip) with streptavidin. A biomolecule of interest, which has been site-specifically labeled with this compound via a cysteine residue, is then introduced. biorxiv.org The biotin-streptavidin interaction anchors the molecule to the surface. The PEG11 linker plays a crucial role here, acting as a flexible spacer that lifts the biomolecule off the surface, ensuring its biological activity is retained and that it is accessible for interaction with potential binding partners in solution. fishersci.com
This immobilization strategy is central to several modern analytical technologies:
Protein/Peptide Arrays: Arrays can be created by spotting different biotinylated proteins or peptides onto a streptavidin-coated slide, allowing for the simultaneous screening of thousands of interactions in a single experiment.
High-Throughput Screening (HTS): In drug discovery, HTS assays often rely on 96-well or 384-well microplates. Wells can be coated with streptavidin to immobilize a biotinylated target protein. biorxiv.org Libraries of small molecules can then be screened for their ability to bind to or inhibit the target protein. For instance, a biosensor for the SARS-CoV-2 spike protein was developed by immobilizing a biotinylated sensor protein (conjugated with Biotin-PEG11-Maleimide) in streptavidin-coated 96-well plates. biorxiv.org
Label-Free Biosensors: Techniques like Surface Plasmon Resonance (SPR) benefit greatly from this immobilization method. nih.gov It allows for the creation of stable, reproducible sensor surfaces for real-time analysis of biomolecular interactions. nii.ac.jp The defined orientation and accessibility of the immobilized ligand lead to higher quality kinetic data.
The combination of site-specific maleimide chemistry and high-affinity biotin-streptavidin binding makes this compound a powerful tool for creating the highly organized molecular architectures required for modern, high-throughput biological research.
Development of Molecular Imaging Probes for Research (Non-clinical)core.ac.uk
The compound this compound serves as a versatile and highly effective heterobifunctional linker in the construction of sophisticated molecular probes for non-clinical research applications. Its unique structure, comprising a biotin moiety, an 11-unit polyethylene glycol (PEG) spacer, and a maleimide group, allows for the strategic conjugation of targeting molecules to reporter systems. fishersci.atbroadpharm.combpsbioscience.com The maleimide group facilitates a stable, covalent thioether bond with sulfhydryl groups (-SH) present in the cysteine residues of proteins and peptides, typically conducted at a pH range of 6.5-7.5. thermofisher.com The biotin end functions as a universal, high-affinity tag for detection and purification systems based on avidin, streptavidin, or NeutrAvidin proteins. fishersci.at The hydrophilic PEG11 spacer is crucial for improving the aqueous solubility of the resulting conjugate, reducing aggregation, and minimizing steric hindrance, thereby preserving the biological activity of the labeled molecule. fishersci.atthermofisher.com
Research in non-clinical settings has leveraged these properties to create highly specific probes for visualizing and manipulating complex biological processes at the molecular level. These tools are instrumental in elucidating protein function, tracking cellular machinery, and developing novel biosensors.
Detailed Research Findings
The application of this compound extends across various imaging and analytical modalities, enabling innovative experimental designs.
Probing the Dynamics of Bacterial Nanomachines: In microbiology, researchers have used this compound to study the function of bacterial pili, which are nanomachines essential for motility, adhesion, and DNA uptake. In a study on Vibrio cholerae, pili were genetically engineered to contain a cysteine residue (PilA S67C). These pili were then labeled with a mixture of a fluorescent dye-maleimide (AF488-mal) and Biotin-PEG11-Maleimide. Following this, the addition of neutravidin, which binds strongly to the biotin tag, was used to physically block the retraction of the pili. nih.gov This strategy allowed for the real-time visualization of pilus extension and the study of its dynamic properties using wide-field fluorescence microscopy, providing insights into the mechanical processes of these bacterial structures. nih.gov
Assembly of Virus-Based Nanoscaffolds for Biosensing: this compound is also pivotal in the field of bionanotechnology for creating complex functional materials. One study utilized the Tobacco mosaic virus (TMV) as a nanotubular scaffold. A mutant form of the virus with an exposed cysteine residue on each coat protein subunit (TMVCys) was functionalized by reaction with Maleimide-PEG11-biotin. researchgate.net Analysis via SDS-PAGE confirmed the successful covalent attachment of the linker to the viral coat proteins. This biotinylated TMV scaffold was then used to immobilize streptavidin-tagged enzymes, such as Glucose Oxidase (GOx) and Horseradish Peroxidase (HRP). The resulting enzyme-TMV complexes were developed for use in biosensors for glucose detection, demonstrating significantly higher catalytic activity compared to the free enzymes. researchgate.net
Development of Ultrasensitive Vasoactive Probes for MRI: An innovative application involves the creation of target-responsive imaging agents for functional magnetic resonance imaging (fMRI). Researchers developed a vasoactive probe for the in vivo detection of biotin itself. nih.gov The probe consists of a potent vasodilator peptide, Pituitary adenylate cyclase-activating polypeptide (PACAP), that is "caged" or blocked by a protein domain (streptavidin). This entire complex is designed to be disassembled in the presence of free biotin. When the probe encounters biotin in tissue, the streptavidin blocking-domain preferentially binds to the free biotin, releasing the active vasodilator peptide. The resulting localized vasodilation is then detected as a signal change in fMRI. This system was successfully used to create wide-field maps of biotin-containing cell xenografts in the brains of rats, demonstrating the ability to detect nanomolar concentrations of the target molecule non-invasively. nih.gov
Labeling of Cytoskeletal Components for In Vitro Assays: Protocols for studying the cytoskeleton also specify the use of this compound. It is used for the biotinylation of heavy meromyosin (HMM), a fragment of the motor protein myosin. nih.gov The maleimide group reacts with cysteine residues on HMM, attaching the biotin-PEG linker. This biotinylated HMM can then be used in single-molecule assays, such as total internal reflection fluorescence (TIRF) microscopy, to study actin filament dynamics and network architecture with high resolution. nih.gov
Data from Research Applications
The following table summarizes the deployment of this compound in the development of non-clinical molecular imaging probes and tools.
| Probe/System | Imaging/Detection Modality | Target Molecule/System | Research Application | Key Finding |
| This compound / Neutravidin | Fluorescence Microscopy | Cysteine-modified bacterial pili (V. cholerae) | Studying the dynamics of bacterial nanomachinery | Physical blocking of pilus retraction by neutravidin binding to the biotin tag allowed for real-time visualization of pilus extension. nih.gov |
| TMVCys-Biotin-PEG11-Mal / SA-Enzyme | Biosensor (Enzymatic Assay) / SDS-PAGE | Tobacco Mosaic Virus (TMV) coat protein | Assembly of a virus-based nanoscaffold for biosensing | Created a functional biosensor for glucose with catalytic activity 45 times greater than that of free enzymes. researchgate.net |
| PACAP-based Vasoactive Probe (AVATar) | Functional MRI (fMRI) | Free Biotin | Ultrasensitive in vivo mapping of a small molecule analyte | Enabled non-invasive, wide-field mapping of nanomolar concentrations of biotin in rat brains by detecting localized vasodilation. nih.gov |
| Biotin-PEG11-HMM | TIRF Microscopy | Heavy Meromyosin (HMM) | Single-molecule assays of cytoskeletal dynamics | Provided a method to label HMM for use in high-resolution studies of actin filament assembly and motor protein function. nih.gov |
Studies on Receptor Mediated Cellular Interactions and Uptake in Pre Clinical Models
Investigation of Biotin (B1667282) Receptor-Mediated Endocytosis Pathways (e.g., SMVT)
The primary mechanism for cellular uptake of biotin is through the sodium-dependent multivitamin transporter (SMVT), a protein encoded by the SLC5A6 gene. nih.gov This transporter is responsible for the Na+-dependent uptake of biotin, pantothenic acid, and lipoate. nih.gov The interaction of biotin conjugates with SMVT is a critical area of investigation, as the conjugation typically involves modification of biotin's carboxylic acid group, which is known to be crucial for high-affinity binding to SMVT. nih.gov
Despite this modification, numerous studies demonstrate that biotin-PEG-conjugated molecules can effectively utilize the biotin receptor pathway for cellular entry. Research on biotin-conjugated PEG-poly(glutamic acid) copolymers for protein delivery showed that the resulting complexes achieve intracellular delivery in A549 lung epithelial cells via the SMVT. nih.gov This uptake was shown to be competitive, meaning it could be inhibited by the presence of free biotin, confirming the involvement of the specific receptor pathway.
Assessment of Cellular Uptake Kinetics and Intracellular Trafficking Mechanisms (In Vitro)
The kinetics of biotin uptake have been characterized in various cell types, typically revealing a saturable, carrier-mediated process. In mouse pancreatic beta-TC-6 cells, biotin uptake was found to be a saturable process with an apparent Michaelis constant (K_m) of 22.24 ± 5.5 μM and a maximum velocity (V_max) of 55.1 ± 5.9 fmol/mg protein/7 min. nih.gov Similarly, studies in primary cultures of rat astrocytes described saturable kinetics for biotin uptake at low concentrations (<60 nM), a process that was temperature-sensitive. nih.gov While these studies focus on unconjugated biotin, they provide a baseline for understanding the capacity and efficiency of the SMVT system that Biotin-PEG11-Mal conjugates aim to exploit.
The PEG linker itself plays a significant role in the biophysical properties of the conjugate. The hydrophilic PEG spacer increases the aqueous solubility of the molecule and minimizes steric hindrance, which can be a factor in the binding of the biotin moiety to avidin (B1170675) or streptavidin, and potentially to the biotin receptor. broadpharm.com The length of the PEG linker can also influence binding kinetics; studies comparing PEG2 and PEG11 linkers showed that the longer PEG11 arm resulted in a faster association rate for binding to streptavidin, likely due to increased flexibility and reduced steric hindrance. researchgate.net
Once internalized, the trafficking of biotinylated conjugates is an active process. In polarized epithelial cells, the delivery of the hSMVT transporter to the cell surface relies on microtubules, and its movement can be disrupted by agents like brefeldin or monensin. nih.gov Following endocytosis, biotin-conjugated complexes have been observed to co-localize with their cargo within the cell, indicating that the linker remains attached during initial intracellular transport. nih.govresearchgate.net This ensures that the cargo is successfully carried into the cell along with the targeting moiety.
| Cell Type | Kinetic Parameter | Value | Reference |
| Mouse Pancreatic Beta-TC-6 Cells | Apparent K_m | 22.24 ± 5.5 μM | nih.gov |
| Mouse Pancreatic Beta-TC-6 Cells | V_max | 55.1 ± 5.9 fmol/mg protein/7 min | nih.gov |
| Rat Astrocytes | Uptake | Saturable at < 60 nM | nih.gov |
Exploration of Specificity in Cell-Selective Targeting Models (In Vitro)
A key advantage of using biotin as a targeting ligand is the ability to selectively deliver cargo to cells that overexpress the biotin receptor, a characteristic of many cancer cell lines and certain other tissues. nih.gov this compound is designed to leverage this differential expression for targeted applications.
In vitro models are essential for confirming this specificity. For example, studies using biotinylated immunoliposomes have demonstrated targeted delivery to specific cell types. nih.gov In one such study, immunoliposomes were prepared using a biotinylated PEG-phospholipid to link a streptavidin-conjugated antibody (OX26, which targets the rat transferrin receptor) to the liposome (B1194612) surface. These constructs were tested on L6 cells, a rat skeletal muscle cell line that expresses the transferrin receptor. The experiments showed specific cellular uptake of the fluorescently labeled immunoliposomes, which could be inhibited by competition with the free OX26 antibody, confirming that the uptake was receptor-specific. nih.gov
Another model involved the coating of pancreatic islets with nanoparticles for immuno-isolation. plos.org Islets were first treated with biotin-PEG and then incubated with avidin-functionalized nanoparticles. Microscopic analysis confirmed that the nanoparticles successfully and specifically coated the surface of the biotinylated islets. plos.org This demonstrates the utility of the biotin-PEG linker in mediating highly specific interactions between a biological entity (the islet) and a therapeutic or diagnostic agent (the nanoparticle). The specificity of these systems relies on the high-affinity interaction between biotin and avidin/streptavidin, which is harnessed by the this compound linker to attach cargo to a biotin-binding protein or, in direct targeting, to engage with the SMVT on the cell surface.
In Vitro Evaluation of Targeted Cargo Delivery in Cellular Systems
The ultimate goal of a targeting linker like this compound is the successful intracellular delivery of a molecular cargo. The maleimide (B117702) group provides a convenient and specific handle for attaching such cargo, as it reacts readily with free sulfhydryl (thiol) groups on proteins, peptides, or other molecules to form a stable thioether bond. broadpharm.comthermofisher.com In vitro studies have validated this approach across a wide range of applications.
One prominent application is in the delivery of biotherapeutics. Researchers have used biotin-conjugated PEG-poly(glutamic acid) to form non-covalent complexes with protein cargo, such as lysozyme. nih.gov These complexes were shown to be effectively internalized by A549 lung epithelial cells, demonstrating a successful strategy for intracellular protein delivery. nih.gov Similarly, Biotin-PEG linkers have been used to attach fluorescent nanoparticles to pancreatic islets, not only for immuno-protection but also for the potential delivery of therapeutic agents like the leukemia inhibitory factor (LIF) loaded within the nanoparticles. plos.org
The versatility of the Biotin-PEG-Maleimide system is further highlighted in its use for creating complex nanostructures and biosensors. For instance, enzymes like glucose oxidase and horseradish peroxidase have been attached to biotinylated Tobacco Mosaic Virus particles, creating highly active nanoreactors for biosensing applications. researchgate.net In the field of targeted cancer therapy, these linkers are integral to the construction of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation; this compound can serve as the linker connecting the target-binding and ligase-binding moieties. medchemexpress.com
The table below summarizes various in vitro applications demonstrating targeted cargo delivery facilitated by biotin-PEG linkers.
| Cargo | Delivery System | Target Cell/System | Outcome | Reference |
| Lysozyme (Protein) | Biotin-PEG-poly(glutamic acid) complexes | A549 Lung Epithelial Cells | Successful intracellular protein delivery via SMVT. | nih.gov |
| Coumarin-6 Nanoparticles | Biotin-PEG coated islets + Avidin-nanoparticles | Mouse Pancreatic Islets | Specific coating of islets with nanoparticles for imaging and potential drug delivery. | plos.org |
| Glucose Oxidase / HRP | Streptavidin-enzyme complexes | Biotin-PEG functionalized Tobacco Mosaic Virus | Creation of a highly active enzyme-based biosensor. | researchgate.net |
| SN38 (Drug) | Liposomes attached to microbubbles | VEGFR2-expressing cells | In vitro targeting specificity equivalent to biotin-avidin linkage. | mdpi.comnih.gov |
| PROTAC component | PROTAC molecule | Target Protein-expressing cells | Linker for synthesizing PROTACs designed for targeted protein degradation. | medchemexpress.com |
Computational and Theoretical Modeling Approaches for Biotin Peg11 Mal Systems
Molecular Dynamics Simulations of PEGylated Bioconjugates
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and have been applied to understand biotin (B1667282) and its PEGylated conjugates. These simulations model the interactions between atoms over time, providing a detailed picture of molecular motion and conformational flexibility.
MD simulations of biotin in an aqueous solution have revealed that the molecule is highly flexible, capable of transitioning between extended, semi-folded, and folded states. nih.gov This intrinsic flexibility is a key factor in its interaction with binding partners like avidin (B1170675) and streptavidin. When biotin is conjugated with a Polyethylene (B3416737) Glycol (PEG) linker, such as in Biotin-PEG11-Mal, the dynamics of the entire construct are influenced by the properties of the PEG chain.
Simulations involving PEGylated biotin have been instrumental in understanding the mechanics of the biotin-streptavidin interaction. All-atom steered molecular dynamics (SMD) simulations, for instance, have been used to model the unbinding of biotin from streptavidin, mimicking the conditions of high-speed force spectroscopy experiments. pnas.org In these simulations, the PEG linker is often modeled using potentials like the worm-like chain (WLC), which captures its polymer characteristics, including its persistence and contour length. pnas.org These models help elucidate how the linker's flexibility and length contribute to the force distribution during unbinding events. pnas.org
MD simulations also confirm significant conformational changes in biotin-binding proteins upon ligand binding. For example, simulations of the avidin-biotin complex show that flexible loops surrounding the binding pocket, specifically the L3,4 and L5,6 loops, transition from an open to a closed state, which is characterized by a decrease in their root-mean-square fluctuations (RMSF). researchgate.net The hydrophilic PEG11 spacer in this compound helps to ensure that the biotin moiety can effectively access the binding pocket, a process that can be visualized and analyzed through simulation. broadpharm.combpsbioscience.com
| Parameter | Description | Example Value/Model | Reference |
|---|---|---|---|
| Force Field | Describes the potential energy of the system. | CHARMM36, GROMOS | nih.gov |
| Water Model | Represents the solvent molecules. | TIP3P | nih.gov |
| PEG Linker Model | Mathematical description of the polymer linker. | Worm-Like Chain (WLC) | pnas.org |
| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) | nih.gov |
| Temperature | System temperature maintained during simulation. | 300 K | pnas.org |
In Silico Prediction of Binding Affinities and Conformational Dynamics
In silico methods are crucial for predicting the strength and nature of the interaction between this compound constructs and their targets, as well as understanding the conformational landscape of the conjugate. Predicting protein-ligand binding affinity is a cornerstone of drug discovery and bioconjugate design, helping to identify promising candidates efficiently. biorxiv.org
Docking simulations are a primary tool for predicting the binding mode of a ligand within a protein's active site. nih.gov For this compound, these simulations can predict how the biotin headgroup orients within the deep binding pocket of streptavidin or avidin. The PEG11 linker, while often too flexible to be modeled with high accuracy in rigid docking, is a critical component. Its length and hydrophilicity are designed to minimize steric hindrance, allowing the biotin group to achieve an optimal binding pose. broadpharm.combpsbioscience.com The maleimide (B117702) group, at the other end of the linker, is designed to react specifically with sulfhydryl groups on a target molecule, and its positioning can also be informed by computational models. thermofisher.com
Beyond static docking, computational methods can predict the binding affinity, often expressed as a dissociation constant (Kd) or Gibbs free energy (ΔG). arxiv.org While physics-based methods involving MD simulations can be computationally intensive, they provide a detailed understanding of the energetics of binding. biorxiv.org For the avidin-biotin system, MD simulations have been used to compute electrostatic changes upon binding, yielding results that show excellent agreement with experimental measurements. researchgate.net The presence of the PEG11 linker can influence these predictions by altering the solvent-accessible surface area and the dynamic presentation of the biotin moiety to its receptor.
| Prediction Type | Computational Method | Key Finding/Parameter | Relevance to this compound |
|---|---|---|---|
| Binding Mode | Molecular Docking | Predicts the orientation of biotin in the binding pocket. | Confirms the role of the PEG linker in enabling access to the binding site. broadpharm.com |
| Binding Affinity | Free Energy Calculations (e.g., MM/PBSA) | Quantitative estimate of interaction strength (e.g., ΔG). | Helps in comparing different linker designs or modifications. arxiv.org |
| Conformational Change | Molecular Dynamics (MD) | RMSF reduction in protein loops upon binding. researchgate.net | Demonstrates the dynamic nature of the binding event. |
| Electrostatic Shift | MD Simulations | Change in protein dipole moment upon binding. researchgate.net | Provides insights that correlate well with experimental electronic measurements. researchgate.net |
Rational Design and Optimization of this compound Based Constructs
The ultimate goal of computational modeling in this context is the rational design and optimization of constructs based on this compound. By integrating insights from MD simulations and in silico predictions, researchers can move beyond trial-and-error approaches to create bioconjugates tailored for specific functions. acs.org
One of the primary design considerations for a linker like this compound is its length. The 11-unit PEG chain provides a significant spacer arm. Computational models can help determine if this length is optimal for a given application. For example, in single-molecule force spectroscopy, the linker must be long enough to allow the attached molecule to be manipulated without interference from the surface, a factor that can be assessed through geometric modeling. nih.govnih.gov Conversely, for applications like PROTACs, the linker must bridge two different proteins, and its length and flexibility are critical for achieving a stable ternary complex. medchemexpress.com
Modeling also aids in optimizing the chemical properties of the conjugate. The hydrophilic PEG chain enhances water solubility and can shield the attached protein from immune recognition or non-specific protein-protein interactions. thermofisher.comacs.org Atomistic simulations can predict how a dense layer of PEG chains on a protein surface can act as a molecular sieve, controlling access to the protein surface based on molecular size. acs.org This is crucial for designing bioconjugates that retain their function while being protected from the surrounding environment.
The rational design process is iterative. A design is conceptualized, modeled computationally to predict its properties, synthesized, and then tested experimentally. The experimental results are then used to refine the computational model, leading to a cycle of continuous optimization. For this compound, this could involve fine-tuning the linker length (e.g., comparing PEG11 to other PEG lengths), modifying the biotin or maleimide ends, or changing the attachment site on the target protein. This synergy between in silico modeling and experimental work accelerates the development of advanced bioconjugates for a wide range of applications, from diagnostics to therapeutics. acs.org
Future Research Directions and Translational Perspectives Non Clinical Focus
Advancements in Controlled and Orthogonal Bioconjugation Chemistries
The maleimide (B117702) group of Biotin-PEG11-Mal reacts specifically with free sulfhydryl groups, typically found in cysteine residues of proteins, at a pH range of 6.5-7.5 to form a stable thioether bond. westbioscience.combroadpharm.comthermofisher.com This specificity is a cornerstone of controlled bioconjugation. Future research is focused on further refining this control and exploring orthogonal strategies.
Orthogonal bioconjugation, the ability to perform multiple, specific chemical modifications in a complex biological environment without interference, is a key area of development. nih.gov While the maleimide-thiol reaction is highly specific, researchers are exploring novel chemistries that can be used in concert with it. For instance, the development of new reactive groups that target other amino acids under different conditions would allow for the precise, multi-functionalization of proteins and other biomolecules. rsc.org This would enable the attachment of different labels, drugs, or imaging agents to a single molecule in a highly controlled manner.
Recent developments include the use of thianthrenium salts for the selective modification of cysteine residues, offering an alternative and potentially orthogonal approach to maleimide chemistry. nih.gov The goal is to create a "toolbox" of mutually compatible reactions, allowing for the construction of increasingly complex and functional biomolecular conjugates.
Integration into Complex Biological Systems for Fundamental Biological Studies
The properties of this compound make it an invaluable tool for probing fundamental biological processes. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, providing a robust anchor for a wide range of applications. tcichemicals.com The PEG spacer enhances the water solubility of the conjugate and minimizes steric hindrance, ensuring that the biotin (B1667282) can efficiently bind to streptavidin. broadpharm.comthermofisher.com
This reagent is being used to:
Study Protein-Protein Interactions: By biotinylating a protein of interest, researchers can use streptavidin-coated surfaces or probes to pull down interacting partners, helping to elucidate complex cellular pathways. ontosight.ai
Track Biomolecules in Live Cells: The attachment of fluorescently labeled streptavidin to a biotinylated molecule allows for real-time imaging and tracking of its movement and localization within a cell. axispharm.com
Investigate Receptor Clustering: The defined length of the PEG11 spacer can be used to study the spatial requirements of receptor activation and signaling, which are often initiated by the clustering of cell surface receptors. ualberta.ca
A key advantage of using defined PEG linkers like the one in this compound is the precise control over the spacer arm length, which is crucial for optimizing modification applications. thermofisher.com This contrasts with traditional PEG reagents that often contain a heterogeneous mixture of chain lengths.
Exploration of Novel Applications in Synthetic Biology and Chemical Biology
In synthetic biology and chemical biology, this compound serves as a versatile building block for creating novel biological circuits and tools. Its ability to link different molecular entities with high specificity is being exploited in innovative ways. jenkemusa.com
One emerging application is in the construction of PROTACs (Proteolysis-Targeting Chimeras) . This compound can be used as a linker in the synthesis of these molecules, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com This offers a powerful method for selectively knocking down proteins of interest to study their function.
Furthermore, this crosslinker is being used in the development of advanced biosensors . For example, enzymes can be immobilized on biotinylated nanostructures, such as virus-like particles, via streptavidin. researchgate.net This precise orientation and immobilization can significantly enhance the catalytic activity and stability of the enzymes, leading to more sensitive and robust biosensors.
Addressing Challenges in Multivalent Ligand Presentation and Spatial Orientation
Multivalent interactions, where multiple ligands on one entity bind to multiple receptors on another, are common in biological systems and are often much stronger than the corresponding monovalent interactions. ualberta.ca this compound is instrumental in designing synthetic multivalent ligands to study and mimic these interactions.
A significant challenge lies in the optimal presentation of these ligands, including the valency (number of binding sites) and the spatial orientation of the ligands. ualberta.ca The defined length and flexibility of the PEG11 spacer play a crucial role in this.
| Challenge | Role of this compound and Future Directions |
| Optimal Spacer Length | The PEG11 linker provides a specific distance between the biotin anchor and the conjugated molecule. Future research involves synthesizing a library of linkers with varying PEG lengths to systematically study how spacer length affects binding affinity and biological activity. epfl.ch |
| Ligand Density | By controlling the number of sulfhydryl groups available for reaction, the density of biotinylation can be controlled. This allows for the creation of surfaces or nanoparticles with varying densities of biotin, which can be used to study how ligand density influences cellular responses. |
| Spatial Orientation | The flexibility of the PEG chain allows the conjugated molecule some freedom of movement. However, for some applications, a more rigid linker might be desirable to fix the orientation of the ligand. Future work will likely involve the design of more structurally constrained PEG linkers. |
| Nonspecific Binding | The hydrophilic nature of the PEG linker helps to reduce nonspecific binding of the conjugate to surfaces and other proteins, a common problem in biological assays. nih.gov Continued development of PEG and other hydrophilic linkers is crucial for improving assay specificity. |
By systematically varying the architecture of multivalent constructs using tools like this compound, researchers can gain deeper insights into the fundamental principles governing multivalent interactions and design more effective probes and therapeutic agents.
Q & A
Q. What experimental parameters should be optimized for efficient thiol-maleimide conjugation using Biotin-PEG11-Mal?
Conjugation efficiency depends on maintaining pH 6.5–7.5 to ensure selective maleimide-thiol reactivity while avoiding disulfide formation. Use a 2–5 molar excess of this compound over the target thiol group to drive the reaction. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted reagents. Confirm conjugation using MALDI-TOF or HPLC-UV (for biotin quantification at 280 nm) .
Q. How can researchers validate successful biotinylation post-conjugation?
Utilize streptavidin-based assays (e.g., streptavidin-coated ELISA plates or pull-down assays) to confirm biotin accessibility. Quantify biotin incorporation via HABA (4-hydroxyazobenzene-2-carboxylic acid) assay, which measures displacement of HABA from avidin by biotin, with absorbance at 500 nm .
Q. What buffer systems are compatible with this compound for in vitro applications?
Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 7.0–7.5). Avoid thiol-containing buffers (e.g., DTT, β-mercaptoethanol) or high concentrations of amines (e.g., Tris >50 mM), which may compete with the reaction .
Advanced Research Questions
Q. How does PEG11 chain length impact steric hindrance in avidin-biotin binding assays?
While PEG11 enhances solubility, its length may reduce binding efficiency to avidin/streptavidin due to increased spatial separation. To mitigate this, perform kinetic binding assays (e.g., surface plasmon resonance) to compare association/dissociation rates with shorter PEG variants. Optimize incubation times and reagent concentrations based on steric effects .
Q. What strategies resolve contradictions in biotinylation efficiency across heterogeneous biological samples?
Variability may arise from competing endogenous thiols (e.g., glutathione) or protein aggregation. Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) or use gradient purification (e.g., SDS-PAGE followed by Western blot with streptavidin-HRP) to isolate specific conjugates .
Q. How can this compound be integrated into multi-step bioconjugation workflows?
Employ orthogonal chemistries (e.g., click chemistry for azide/alkyne reactions after thiol-maleimide conjugation). For example, first conjugate this compound to a thiolated antibody, then functionalize the PEG terminus with a fluorophore via strain-promoted azide-alkyne cycloaddition (SPAAC). Validate stepwise reactions via LC-MS/MS .
Methodological Best Practices
Q. How should researchers report this compound experimental protocols for reproducibility?
Document reaction stoichiometry, incubation time/temperature, and purification methods. Include characterization data (e.g., HPLC chromatograms, mass spectra) in supplementary materials. Adhere to IUPAC nomenclature and specify batch-specific purity (≥98% by NMR or HPLC) .
Q. What analytical techniques address batch-to-batch variability in this compound synthesis?
Use H-NMR to verify PEG chain integrity and maleimide functionality. Quantify residual solvents (e.g., DCM) via gas chromatography. For biological validation, compare conjugation efficiency across batches using standardized thiolated substrates (e.g., cysteine-modified BSA) .
Data Interpretation and Troubleshooting
Q. Why might maleimide-thiol conjugates degrade under long-term storage?
Thioether bonds are generally stable, but hydrolysis or disulfide shuffling may occur in oxidative environments. Store conjugates at −80°C in argon-flushed vials with 1% BSA as a stabilizer. Monitor degradation via SEC-HPLC over time .
Q. How to resolve discrepancies in streptavidin-binding assays post-conjugation?
Low binding may result from PEG-induced steric hindrance or biotin inaccessibility. Perform competitive assays with free biotin to confirm binding specificity. Alternatively, use truncated streptavidin (e.g., traptavidin) with higher biotin affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
